molecular formula C7H18NO4P B14690690 Diethyl(2-methoxyethyl)phosphoramidate CAS No. 33330-81-3

Diethyl(2-methoxyethyl)phosphoramidate

Cat. No.: B14690690
CAS No.: 33330-81-3
M. Wt: 211.20 g/mol
InChI Key: LHSSVARREDJSRF-UHFFFAOYSA-N
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Description

Diethyl(2-methoxyethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group

Preparation Methods

The synthesis of diethyl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 2-methoxyethanol under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactions in specialized reactors to achieve high yields and purity.

Chemical Reactions Analysis

Diethyl(2-methoxyethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoramidates.

Scientific Research Applications

Diethyl(2-methoxyethyl)phosphoramidate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organophosphorus compounds. In biology, it has been studied for its potential as a chemical warfare simulant and its interactions with biological molecules. In medicine, it is explored for its potential therapeutic applications, including as an antiviral and antitumor agent. Industrially, it is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl(2-methoxyethyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of stable phosphoryl bonds, which can alter the function of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Diethyl(2-methoxyethyl)phosphoramidate can be compared with other similar compounds, such as diethyl phosphoramidate and other phosphoramidates These compounds share similar chemical structures and properties but may differ in their reactivity and applications For example, diethyl phosphoramidate is commonly used as a reagent in organic synthesis, while other phosphoramidates may have specialized applications in bioconjugation and drug development

References

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates
  • Diethyl phosphoramidate 98 1068-21-9 - MilliporeSigma
  • The diverse pharmacology and medicinal chemistry of phosphoramidates

Properties

CAS No.

33330-81-3

Molecular Formula

C7H18NO4P

Molecular Weight

211.20 g/mol

IUPAC Name

N-diethoxyphosphoryl-2-methoxyethanamine

InChI

InChI=1S/C7H18NO4P/c1-4-11-13(9,12-5-2)8-6-7-10-3/h4-7H2,1-3H3,(H,8,9)

InChI Key

LHSSVARREDJSRF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NCCOC)OCC

Origin of Product

United States

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